
UT-69
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UT-69 is a novel Selective Degrader of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer.
Wissenschaftliche Forschungsanwendungen
Prostate Cancer Treatment
UT-69 has been extensively studied for its role in treating prostate cancer. Its ability to degrade the androgen receptor provides a novel approach to managing CRPC, where conventional treatments often fail due to receptor mutations or alternative activation pathways.
Case Study : A study demonstrated that this compound effectively inhibited AR transactivation in both wild-type and mutant forms of the receptor, showcasing its potency compared to existing therapies like enzalutamide .
Compound | AR Transactivation Inhibition | AR Degradation |
---|---|---|
This compound | 6–10-fold higher than enzalutamide | Significant reduction observed |
Enzalutamide | Moderate inhibition | No significant degradation |
Selective Targeting of Androgen Receptor Variants
This compound displays selectivity for different variants of the androgen receptor, including splice variants associated with aggressive prostate cancer phenotypes. This selectivity allows for targeted therapeutic strategies that minimize off-target effects.
Research Findings : In laboratory settings, this compound was shown to inhibit AR variants at nanomolar concentrations, providing a promising avenue for developing treatments tailored to specific patient profiles .
Combination Therapies
The potential of this compound in combination with other therapeutic agents is being explored to enhance treatment efficacy. Combining this compound with other drugs may overcome resistance mechanisms and improve patient outcomes.
Example : Preliminary studies suggest that combining this compound with chemotherapy agents could synergistically enhance anti-tumor effects while reducing side effects associated with high-dose chemotherapy .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of UT-69 in targeting androgen receptor (AR) signaling?
this compound acts as a selective androgen receptor degrader (SARD) by binding to both the ligand-binding domain (LBD) in the C-terminal and the activation function-1 (AF-1) region in the N-terminal domain (NTD) of AR. This dual binding inhibits AR transactivation, blocks downstream signaling, and promotes proteasomal degradation of both full-length AR (AR-FL) and splice variants (AR-SVs) like AR-V7. Structural studies suggest that this compound disrupts AR dimerization and destabilizes the receptor’s transcriptional activity .
Q. How does this compound differ from traditional AR antagonists like enzalutamide in its molecular interactions?
Unlike enzalutamide, which primarily targets the LBD, this compound interacts with both the LBD and AF-1 domains. This dual binding allows this compound to degrade AR-SVs (e.g., AR-V7) that lack the LBD and are resistant to enzalutamide. Protein NMR studies confirm this compound’s binding to the AF-1 region (residues 244–360), enabling activity against AR variants that evade conventional therapies .
Q. What experimental models have been used to validate this compound’s efficacy against enzalutamide-resistant prostate cancer?
Preclinical validation utilized enzalutamide-resistant xenograft models and engineered cell lines expressing AR-SVs. Cycloheximide chase assays demonstrated this compound’s role in accelerating AR degradation, while luciferase reporter assays quantified inhibition of AR transactivation. These models confirmed this compound’s potency in reducing tumor growth and AR protein levels in castration-resistant prostate cancer (CRPC) contexts .
Advanced Research Questions
Q. What methodological challenges arise when investigating this compound’s dual binding to AR-LBD and AF-1 domains, and how can they be addressed?
The intrinsically disordered nature of the AF-1 region complicates structural studies (e.g., X-ray crystallography). Researchers employ protein NMR and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes induced by this compound. Computational modeling, combined with mutagenesis studies (e.g., cysteine substitutions at C406/C327), helps identify critical binding residues and validate interactions .
Q. How can researchers resolve contradictions in this compound’s in vitro potency versus its in vivo metabolic instability?
While this compound shows nanomolar-range IC50 values in vitro, its oral bioavailability is limited by rapid hepatic metabolism. To address this, structure-activity relationship (SAR) studies led to derivatives like UT-34, which replaces the indolyl moiety with halogenated pyrazole/triazole scaffolds. Pharmacokinetic optimization, including CYP450 inhibition assays and liver microsomal stability tests, improved metabolic resistance without compromising AR degradation efficacy .
Q. What strategies are employed to optimize this compound’s pharmacokinetic profile while maintaining its AR degradation efficacy?
Key strategies include:
- Scaffold hopping : Introducing electron-withdrawing groups (e.g., halogens) to enhance metabolic stability.
- Enantiomer separation : The (R)-enantiomer of UT-155 retains AF-1 binding but avoids LBD interactions, reducing off-target effects.
- Prodrug formulations : Masking polar functional groups to improve oral absorption. These approaches are validated through comparative SAR studies and preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. How do researchers analyze this compound’s efficacy in heterogeneous tumor environments with coexisting AR-FL and AR-SVs?
Single-cell RNA sequencing (scRNA-seq) and digital droplet PCR (ddPCR) are used to profile AR variant expression in patient-derived xenografts (PDXs). Co-immunoprecipitation (Co-IP) assays assess this compound’s disruption of AR-FL/AR-SV heterodimers, while chromatin immunoprecipitation (ChIP) quantifies reduced AR occupancy at target genes (e.g., PSA, TMPRSS2) .
Q. Methodological Considerations Table
Q. Key Takeaways
- Basic Focus : this compound’s mechanism hinges on dual AR domain binding, validated in enzalutamide-resistant models.
- Advanced Focus : Methodological innovations (e.g., SAR, enantiomer separation) address pharmacokinetic limitations and AR heterogeneity.
- Avoid Pitfalls : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies reconciling this compound’s preclinical and clinical translation challenges .
Eigenschaften
Molekularformel |
C25H22F3N3O2 |
---|---|
Molekulargewicht |
453.4652 |
IUPAC-Name |
(S)-3-([1,1'-Biphenyl]-3-yl(methyl)amino)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C25H22F3N3O2/c1-24(33,23(32)30-20-12-11-19(15-29)22(14-20)25(26,27)28)16-31(2)21-10-6-9-18(13-21)17-7-4-3-5-8-17/h3-14,33H,16H2,1-2H3,(H,30,32)/t24-/m0/s1 |
InChI-Schlüssel |
WAJDVGVESFEUFV-DEOSSOPVSA-N |
SMILES |
O=C(NC1=CC=C(C#N)C(C(F)(F)F)=C1)[C@@](C)(O)CN(C2=CC(C3=CC=CC=C3)=CC=C2)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UT-69; UT 69; UT69 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.